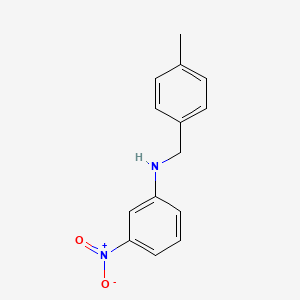

n-(4-Methylbenzyl)-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(9-13)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVKUDDLGAYXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303456 | |

| Record name | n-(4-methylbenzyl)-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90465-61-5 | |

| Record name | NSC158400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methylbenzyl)-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-NITROPHENYL)-4-METHYLBENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to N-(4-Methylbenzyl)-3-nitroaniline

Amination Reactions and Conditions

The synthesis of this compound is often achieved through amination reactions. These reactions typically involve the coupling of an amine with a suitable electrophile. While direct alkylation of amines with alkyl halides can be problematic due to overalkylation, alternative strategies provide more controlled and efficient pathways. ionike.com

One common approach involves the reaction of 3-nitroaniline (B104315) with a 4-methylbenzyl halide. However, this method can lead to the formation of multiple alkylation products, making purification challenging. libretexts.org To circumvent this, protective group strategies can be employed. For instance, the amino group of 3-nitroaniline can be acylated to form an amide, which is then alkylated. Subsequent hydrolysis of the amide yields the desired secondary amine.

Another established method is the reaction of an amine with an alcohol, a process that is considered environmentally benign as water is the only theoretical byproduct. ionike.com However, the poor electrophilicity of most alcohols presents a significant limitation. ionike.com

Reductive Alkylation Strategies

Reductive amination, also known as reductive alkylation, stands out as a highly effective and widely used method for the synthesis of this compound and other substituted amines. arkat-usa.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by its immediate reduction to the corresponding amine. arkat-usa.orgmasterorganicchemistry.com

A well-documented synthesis of this compound utilizes 3-nitroaniline and p-tolualdehyde (4-methylbenzaldehyde) as precursors. nih.gov In this process, the amine and aldehyde react to form an intermediate imine, which is then reduced in situ. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov A modified procedure using 3-nitroaniline, p-tolualdehyde, and sodium tetrahydridoborate resulted in a 58% yield of the title compound. nih.gov

The choice of reducing agent is critical for the success of reductive amination. arkat-usa.org While sodium borohydride is effective, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used. masterorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it can selectively reduce the imine in the presence of the starting aldehyde, minimizing the formation of alcohol byproducts. masterorganicchemistry.com

Decaborane (B₁₀H₁₄) in the presence of 10% Pd/C has also been reported for the one-pot synthesis of N-alkylaminobenzenes from the reduction of nitrobenzenes followed by reductive amination.

Novel Synthetic Approaches and Route Optimization

Exploration of Catalytic Methodologies

Recent research has focused on the development of catalytic methodologies to improve the efficiency and sustainability of N-substituted amine synthesis. Transition-metal catalysts, particularly those based on ruthenium and iridium, have shown significant promise in the "borrowing hydrogen" or "hydrogen autotransfer" methodology. ionike.com This process involves the temporary oxidation of an alcohol to an aldehyde by the catalyst, which then reacts with an amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the desired amine, regenerating the catalyst. ionike.com This catalytic cycle offers an atom-economical and environmentally friendly alternative to traditional methods. ionike.com

Ruthenium complexes, such as RuCl₃ with triphenylphosphine (B44618) (PPh₃), have been successfully employed for the coupling of nitro compounds with alcohols to produce N-substituted amines. ionike.com This one-pot process combines the reduction of the nitro group and the N-alkylation step with high efficiency. ionike.com

Furthermore, the use of palladium on carbon (Pd/C) as a catalyst for reductive amination has been explored. arkat-usa.org In one instance, 4-nitrobenzaldehyde (B150856) was reacted with an amine in the presence of 10% Pd/C and hydrogenated to yield the corresponding N-substituted aniline (B41778). arkat-usa.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This paradigm emphasizes waste prevention, the use of less hazardous chemicals, and the development of energy-efficient processes. researchgate.netyoutube.com

In the context of this compound synthesis, applying green chemistry principles could involve several strategies:

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key objective. researchgate.netresearchgate.net For example, reductive amination reactions have been successfully carried out in water.

Catalytic Reactions: As discussed previously, catalytic methods, such as the borrowing hydrogen approach, offer a greener alternative by reducing the need for stoichiometric reagents and minimizing waste. ionike.com

Renewable Feedstocks: While not yet widely reported for this specific compound, the use of bio-based starting materials is a growing area of interest in green chemistry.

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or reactions at ambient temperature, contributes to a more sustainable process. researchgate.net

One example of a greener approach is the use of citric acid, a natural and non-toxic catalyst, for the synthesis of imines, which are key intermediates in reductive amination. researchgate.net

Precursor Analysis and Synthetic Intermediate Characterization

The primary precursors for the most common synthetic routes to this compound are 3-nitroaniline and 4-methylbenzaldehyde (B123495) (p-tolualdehyde). nih.gov

3-Nitroaniline: This precursor can be prepared through the selective reduction of one of the nitro groups in 1,3-dinitrobenzene. youtube.com

4-Methylbenzaldehyde: This aldehyde is a readily available commercial chemical.

The key synthetic intermediate in the reductive amination pathway is the corresponding imine, N-(4-methylbenzylidene)-3-nitroaniline. The formation of this imine is a crucial step before the reduction to the final product. arkat-usa.orgmasterorganicchemistry.com

Characterization of the final product, this compound, is typically performed using various spectroscopic and analytical techniques. X-ray crystallography has been used to determine the molecular structure of the compound, revealing a bent conformation with the p-tolyl group tilted at a significant angle to the plane of the 3-nitroaniline moiety. nih.gov The crystal structure shows that neighboring molecules are linked by N—H···O and C—H···O hydrogen bonds. nih.gov

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Investigations

Spectroscopy offers a powerful lens through which to view the dynamic nature of molecules. For N-(4-methylbenzyl)-3-nitroaniline, various spectroscopic methods have provided detailed insights into its functional groups, conformational dynamics, and electronic properties.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and understanding their vibrational motions. In studies of compounds structurally related to this compound, such as other nitroaniline derivatives, FT-IR and Raman spectra have been pivotal. nih.gov For instance, the characteristic stretching vibrations of the nitro (NO₂) and amino (NH) groups, as well as the various C-H and C-C bonds within the aromatic rings, can be precisely assigned. scirp.org Density functional theory (DFT) calculations are often used in conjunction with experimental spectra to achieve a more accurate assignment of the observed vibrational bands. nih.govscirp.org These computational methods can predict vibrational frequencies, which, when compared with experimental data, provide a deeper understanding of the molecule's vibrational dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. While specific high-resolution NMR data for this compound is not extensively detailed in the provided search results, the protonation of the closely related N-(4-methylbenzyl)-3-nitroanilinium chloride has been shown to significantly alter the molecule's geometry. unizg.hr This suggests that changes in the chemical environment can induce conformational shifts. In the free base, the N-methyl-3-nitroaniline system is nearly planar. unizg.hr However, upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, leading to a notable change in the torsion angle and a more twisted conformation. unizg.hr This highlights the conformational flexibility of the molecule and the sensitivity of NMR in detecting such changes.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The electronic spectra of nitroanilines are characterized by charge-transfer (CT) bands. ulisboa.pt These transitions involve the movement of electron density from an electron-donating group (the amino group) to an electron-withdrawing group (the nitro group), often through a π-conjugated system. ulisboa.ptchemrxiv.org The position and intensity of these bands are sensitive to the solvent environment. ulisboa.ptchemrxiv.org For similar molecules, studies have shown that the first absorption band corresponds to a π→π* transition with significant charge transfer character. chemrxiv.org The energy of this transition can be influenced by the polarity of the solvent, with more polar solvents often leading to a redshift (a shift to longer wavelengths). chemrxiv.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides a definitive map of the atomic positions within a crystal, offering unparalleled insight into the solid-state structure of a molecule.

In the solid state, molecules of this compound are organized in a specific, repeating pattern determined by a variety of intermolecular forces. X-ray diffraction studies have revealed that hydrogen bonding plays a crucial role in the crystal packing of this compound. nih.gov Specifically, neighboring molecules are linked by N—H···O and C—H···O hydrogen bonds, forming chains that run through the crystal lattice. nih.gov These interactions create R²₂(8) motifs, a specific ring pattern formed by the hydrogen bonds. nih.gov This same hydrogen-bonding pattern is observed in the related compound N-benzyl-3-nitroaniline, indicating that the methyl group on the benzyl (B1604629) ring does not significantly alter this aspect of the crystal packing. nih.gov

| Crystal Data for this compound nih.gov | |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1851 (4) |

| b (Å) | 21.408 (2) |

| c (Å) | 5.6833 (4) |

| β (°) | 98.010 (7) |

| Volume (ų) | 624.71 (8) |

| Z | 2 |

Analysis of Protonated Forms and Their Structural Implications

The protonation of this compound induces significant alterations in its molecular geometry. unizg.hr In its neutral (free base) form, the molecule adopts a bent conformation. nih.gov The N-methyl-3-nitroaniline portion of the molecule is nearly planar. nih.gov However, upon protonation of the amine nitrogen (N1), the hybridization of this atom changes from sp² to sp³, leading to substantial structural rearrangement. unizg.hr

This change is evident in the torsion angle C2—C1—N1—C7, which is a mere 0.8(3)° in the free base, but a much more pronounced 140.6(2)° in the protonated cation. unizg.hr Consequently, the protonated form consists of two almost planar systems: the 3-nitrophenyl group and the 4-methylphenyl group. These two planes are inclined at a dihedral angle of 61.36(5)°. unizg.hr In the crystalline state of the protonated form, N-(4-methylbenzyl)-3-nitroanilinium chloride, neighboring molecules are connected through N—H···Cl hydrogen bonds, which are further supported by C—H···Cl and C—H···O interactions, forming chains that create a two-dimensional network. unizg.hr

In the free base, the N-methyl-3-nitroaniline system is almost perfectly planar, with a root-mean-square (r.m.s.) deviation of 0.0185 Å for the constituent atoms. nih.gov The p-tolyl group is tilted at an angle of 89.79(4)° relative to this plane. nih.gov In contrast, for the protonated cation, only the 3-nitroaniline (B104315) unit maintains its planarity (r.m.s. deviation of 0.0117 Å), with the protonated nitrogen atom deviating by 0.041(2) Å from this plane. unizg.hr

Computational Chemistry and Theoretical Conformational Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone for understanding the molecular structure of complex organic molecules like this compound. These computational methods allow for the optimization of molecular geometries, providing theoretical structures that can be compared with experimental data, such as that obtained from X-ray crystallography. nih.gov For substituted diphenylamines and related anilines, DFT methods, particularly using functionals like B3LYP, have been successfully employed to predict molecular geometries and electronic properties. nih.govresearchgate.net

Studies on similar systems, such as substituted triphenylamines, have demonstrated that DFT calculations can accurately reproduce experimental geometries, lending confidence to the computational approach. nih.gov For instance, in these systems, the introduction of strong electron-accepting groups was shown to induce partial planarity, a feature that DFT calculations successfully captured. nih.gov The choice of basis set, such as 6-311+G**, is crucial for obtaining accurate results. nih.gov The application of DFT to this compound would similarly involve optimizing the geometry to find the lowest energy conformation and calculating various structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for Related Aniline (B41778) Derivatives

| Parameter | Experimental Value (Aniline) | Calculated Value (Aniline, HF/6-311G**) |

| C-N Bond Length (Å) | 1.402 | Lower than experimental |

| Out-of-plane angle (θ) | 37-46° | Varies with method |

Potential Energy Surface (PES) Scans for Rotational Isomers and Amine Inversion Dynamics

Potential Energy Surface (PES) scans are a powerful computational tool for exploring the conformational landscape of a molecule. q-chem.com By systematically varying specific dihedral angles and optimizing the rest of the geometry at each step, a "relaxed" PES scan can identify different rotational isomers (conformers) and the energy barriers that separate them. q-chem.comresearchgate.net This technique is particularly useful for understanding the dynamics of flexible molecules like this compound, which has several rotatable bonds.

A PES scan for this compound would typically involve rotating around the C-N bonds to explore the different spatial arrangements of the phenyl and benzyl groups. This would reveal the most stable conformers and the transition states connecting them. Additionally, PES scans can be used to investigate the amine inversion dynamics, which is the process of the nitrogen atom and its substituents passing through a planar transition state. The energy barrier for this inversion is a key factor in the molecule's dynamic behavior. While frozen scans, where only the scanned coordinate is changed, can be simpler to perform, relaxed scans provide more realistic information about the molecule's dynamics. q-chem.com

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. wisc.edu This analysis can reveal important details about bonding, hybridization, and charge distribution within a molecule. wisc.edu For this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair into the aromatic ring and the electronic interactions between the nitro group and the rest of the molecule. The second-order perturbation theory analysis within NBO can quantify the stabilization energies associated with these donor-acceptor interactions. wisc.edu

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different, yet complementary, perspective by partitioning the electron density of a molecule into atomic basins. wikipedia.org This allows for the definition of atoms and the bonds between them based on the topology of the electron density. wikipedia.org A key feature of QTAIM is the analysis of bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. orientjchem.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the nature and strength of the chemical bond. orientjchem.org For this compound, QTAIM analysis could be used to characterize the covalent and non-covalent interactions within the molecule, including the hydrogen bonds observed in its crystal structure. orientjchem.org

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the electronic properties and reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be easily excited, implying higher reactivity and polarizability. nih.gov For molecules with donor-acceptor character, such as N-(4-methylbenzyl)-3-nitroaniline, the HOMO is typically localized on the electron-donating moiety, while the LUMO is on the electron-accepting part. This facilitates intramolecular charge transfer (ICT) upon electronic excitation.

In a related compound, N-benzyl-3-nitroaniline, the HOMO-LUMO energy gap has been a subject of study to understand its non-linear optical (NLO) properties. researchgate.net The transfer of electrons from the HOMO to the LUMO is a primary factor in these properties. researchgate.net For similar nitroaniline derivatives, the HOMO-LUMO gap is influenced by the solvent polarity, generally decreasing as the solvent polarity increases, which favors the electronic transition. chemrxiv.org Theoretical calculations for related nitroaniline compounds have been performed using DFT methods like B3LYP with various basis sets to determine the energy gap and characterize the electronic transitions, which are often π-π* and σ-σ* in nature. irdindia.innih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

| Electronic Transition | Excitation of an electron from HOMO to LUMO | Characterizes the absorption of light and potential for intramolecular charge transfer. |

Note: Specific calculated values for this compound require dedicated computational studies.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. These include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). thaiscience.info

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting the sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For nitro-substituted aromatic compounds, the area around the nitro group is expected to be highly electron-deficient (positive potential), making the aromatic ring susceptible to nucleophilic attack. Conversely, the amine group and the methyl-substituted benzyl (B1604629) ring are generally more electron-rich.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic power of a molecule. |

Note: These values are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Reaction Mechanism Studies and Pathway Elucidation

The presence of different functional groups and aromatic rings in this compound allows for a variety of reaction pathways.

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). youtube.comdoubtnut.com The presence of the nitro group at the meta position to the amine linkage influences the reactivity. For an SNAr reaction to proceed efficiently, the electron-withdrawing group is typically required to be in the ortho or para position to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comyoutube.commasterorganicchemistry.com However, the strong deactivating nature of the nitro group still renders the ring electron-deficient and thus a target for strong nucleophiles.

The general mechanism for SNAr is an addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing a suitable leaving group (if present), forming a resonance-stabilized anionic intermediate known as a Meisenheimer or sigma complex. youtube.comyoutube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com While the 3-nitro substitution is less activating than 2- or 4-nitro substitution, reactions can still occur under specific conditions with potent nucleophiles.

The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it a nucleophilic center. This site can participate in various reactions, including alkylation, acylation, and reactions with electrophiles. The nucleophilicity of this nitrogen is, however, modulated by the electronic effects of the two attached aromatic rings. The 3-nitroaniline (B104315) ring, being electron-withdrawing, will decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to a simple dialkylamine.

The benzyl ring in this compound is activated towards electrophilic aromatic substitution by the methyl group. The methyl group is an ortho-, para-directing activator. chemguide.co.uk Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the methyl group (and meta to the methylene (B1212753) bridge). libretexts.org The mechanism follows the general pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). chemguide.co.uk The presence of the bulky N-(3-nitrophenyl)amino-methyl substituent may sterically hinder the ortho positions to some extent, potentially favoring substitution at the para position.

Influence of Substituents on Electronic Properties and Reactivity

Role of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.com Its influence stems from a combination of two electronic effects: the inductive effect and the resonance effect. vaia.comvaia.com

Inductive Effect (-I): The nitrogen and oxygen atoms within the nitro group are highly electronegative. This high electronegativity causes a strong pull of electron density away from the rest of the molecule through the sigma (σ) bonds. vaia.combrainly.com This negative inductive effect reduces the electron density around the adjacent atoms, including the aniline (B41778) nitrogen, making the amine less basic. vaia.combrainly.com

Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring through resonance (or mesomeric) effects by delocalizing the ring's pi (π) electrons onto its own oxygen atoms. vaia.comvaia.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In 3-nitroaniline, this resonance delocalization deactivates the ring toward electrophilic attack, particularly at the positions ortho and para to the nitro group. numberanalytics.comlibretexts.org

The combined result of these effects is a significant decrease in the electron density on the aniline nitrogen's lone pair, making it less available to bond with a proton. vaia.com This markedly reduces the basicity of the amine compared to unsubstituted aniline. The deactivating nature of the nitro group also makes the entire aromatic ring less susceptible to electrophilic aromatic substitution. numberanalytics.comlibretexts.org

The table below illustrates the potent base-weakening effect of the meta-nitro group by comparing the acidity constant (pKa) of the conjugate acids of aniline and 3-nitroaniline. A lower pKa value indicates a weaker base.

| Compound | pKa of Conjugate Acid | Basicity |

| Aniline | ~4.6 | More Basic |

| 3-Nitroaniline | 2.47 wikipedia.org | Less Basic |

Steric and Electronic Effects of the 4-Methylbenzyl Group

Electronic Effects: The benzyl group is generally considered to have a weak electron-withdrawing inductive effect due to the electronegativity of its sp² hybridized carbon atoms. quora.com This is somewhat counteracted by the para-methyl substituent on the benzyl ring, which is a weak electron-donating group through hyperconjugation and induction. slideshare.net However, the methylene (-CH₂) bridge between the nitrogen and the benzyl ring largely insulates the electronic effects of the 4-methylphenyl ring from the nitroaniline moiety. Therefore, the direct electronic influence of the 4-methylbenzyl group on the nitroaniline ring system is minimal.

Steric Effects: The most significant contribution of the 4-methylbenzyl group is its steric bulk. researchgate.netmdpi.com X-ray crystallography studies of this compound reveal that this steric hindrance forces the molecule into a specific bent conformation. nih.gov The p-tolyl (4-methylbenzyl) ring is tilted at an angle of nearly 90 degrees relative to the plane of the 3-nitroaniline system. nih.gov This perpendicular arrangement minimizes steric clash but also prevents any significant π-electron conjugation between the two aromatic rings.

Upon protonation of the amine nitrogen to form the anilinium salt, the hybridization of the nitrogen changes from sp² to sp³, leading to a notable change in the molecule's geometry. unizg.hr The dihedral angle between the two aromatic rings decreases, indicating a significant conformational shift driven by the new electronic and steric environment around the tetrahedral nitrogen center. unizg.hr This steric hindrance can also shield the nitrogen atom, potentially influencing its reactivity with other molecules. cdnsciencepub.com

The following table summarizes key structural parameters from crystallographic data for this compound and its protonated chloride salt, highlighting the conformational differences.

| Parameter | This compound (Free Base) | N-(4-Methylbenzyl)-3-nitroanilinium chloride (Salt) |

| Dihedral angle between aromatic ring planes | 89.79 (4)° nih.gov | 61.36 (5)° unizg.hr |

| C2-C1-N1-C7 Torsion Angle | 0.8 (3)° unizg.hr | 140.6 (2)° unizg.hr |

Advanced Chemical Transformations and Derivatization

Functional Group Interconversions of N-(4-Methylbenzyl)-3-nitroaniline

The primary functional group interconversions involve the transformation of the nitro group and subsequent derivatization of the resulting amine, which dramatically alters the electronic properties of the molecule from an electron-withdrawing to an electron-donating system. nih.gov

The most significant transformation of this compound is the reduction of its nitro group (-NO₂) to a primary amine (-NH₂). This reaction yields the key synthetic intermediate, N¹-(4-methylbenzyl)benzene-1,3-diamine . This conversion is a cornerstone reaction in the synthesis of aniline (B41778) derivatives and can be accomplished through various methods, most notably catalytic hydrogenation or the use of metals in acidic media. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation is a widely used industrial method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgmasterorganicchemistry.com This method is often preferred due to its clean reaction profile and high yields. Another common approach is the use of easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For instance, the Bechamp reduction using iron filings in acidic solution is a classic method for this transformation. rsc.org Other reagents, such as sodium hydrosulfite or tin(II) chloride, can also be employed. wikipedia.org

The successful conversion of the nitro group into a primary amine transforms the starting material into a substituted m-phenylenediamine, a valuable building block for various complex molecules.

| Method | Reagents & Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, various solvents (e.g., ethanol (B145695), ethyl acetate) | Clean reaction, high yields, often requires specialized pressure equipment. wikipedia.orgmasterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl; Sn/HCl; Zn/HCl, typically in aqueous or alcoholic solutions, often with heating. | Classic, robust method; workup involves neutralization of acid and removal of metal salts. masterorganicchemistry.comyoutube.com |

| Transfer Hydrogenation | Formic acid or ammonium formate with a catalyst (e.g., Pd/C). organic-chemistry.org | Avoids the use of gaseous hydrogen, often proceeds under mild conditions. |

| Sulfide Reduction | Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄). wikipedia.org | Can offer selectivity in molecules with multiple nitro groups. youtube.com |

Once N¹-(4-methylbenzyl)benzene-1,3-diamine is synthesized, the newly formed primary amine, along with the existing secondary amine, can be further functionalized.

Acylation: This process involves the reaction of the diamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. For example, reaction with acetyl chloride (CH₃COCl) in the presence of a base would lead to the formation of an acetamide derivative. Given the two amine sites with different reactivity, selective acylation can sometimes be achieved by controlling reaction conditions. Acylation is a crucial step as it can be used to protect the amine group or to introduce new functionalities into the molecule. chemguide.co.uk

Alkylation: The amine groups can also be alkylated using alkyl halides. This reaction introduces additional alkyl substituents onto the nitrogen atoms. For instance, reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled alkylation.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The diamine derivative, N¹-(4-methylbenzyl)benzene-1,3-diamine, is a valuable precursor for synthesizing a range of complex organic structures, particularly heterocyclic compounds and polymeric materials.

Benzimidazoles: The benzene-1,3-diamine structure obtained from the reduction is a key component for synthesizing benzimidazoles, a class of heterocyclic compounds with significant applications. vinhuni.edu.vn The classical Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under acidic conditions and heat. encyclopedia.pubsemanticscholar.org By reacting N¹-(4-methylbenzyl)benzene-1,3-diamine with various aldehydes, a range of 2-substituted benzimidazole derivatives can be prepared. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. semanticscholar.orgorganic-chemistry.org

Urea Derivatives: Urea functionalities can be introduced by reacting the diamine with isocyanates (R-N=C=O). nih.gov Each primary and secondary amine group can react with an isocyanate molecule to form a substituted urea. Alternatively, phosgene equivalents like carbonyldiimidazole (CDI) can be used to link the two amine groups or to react with a single amine, providing a pathway to both cyclic and acyclic urea derivatives. google.comnih.gov These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific hydrogen-bonding capabilities. nih.gov

| Target System | Reactant for Diamine | Resulting Structure Class |

|---|---|---|

| Benzimidazole | Aldehydes (R-CHO) or Carboxylic Acids (R-COOH) | 1-(4-Methylbenzyl)-2-substituted-1H-benzimidazoles |

| Urea Derivative | Isocyanates (R-NCO) | N,N'-disubstituted ureas nih.gov |

| Urea Derivative | Carbonyldiimidazole (CDI) | Urea-linked oligomers or protected amines nih.gov |

The diamine N¹-(4-methylbenzyl)benzene-1,3-diamine, possessing two reactive amine functional groups, is an excellent candidate to serve as a monomer for the synthesis of advanced organic materials like polyamides and polyureas. The chemical transformations focus on step-growth polymerization.

Polyamides: Through polycondensation with a diacyl chloride (e.g., terephthaloyl chloride), the diamine can form a polyamide. In this reaction, amide linkages are repeatedly formed between the amine groups of the diamine monomer and the acyl chloride groups of the comonomer, resulting in a long polymer chain.

Polyureas: Similarly, reaction with a diisocyanate (e.g., toluene diisocyanate) would lead to the formation of a polyurea. This polymerization proceeds via the rapid reaction between the amine and isocyanate groups to form urea linkages.

In these syntheses, the N-(4-methylbenzyl) group remains as a pendant group on the polymer backbone, influencing the final material's solubility, thermal stability, and morphological properties.

Mechanistic Insights into Derivatization Reactions

Understanding the mechanisms of these transformations is key to controlling reaction outcomes and optimizing conditions.

Mechanism of Nitro Group Reduction: The reduction of aromatic nitro compounds is a multi-step process. The widely accepted Haber mechanism for electrochemical reduction suggests a pathway involving sequential two-electron steps. rsc.org In catalytic hydrogenation, the nitro compound is adsorbed onto the catalyst surface along with hydrogen. The nitro group is progressively reduced, likely through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates, before the final amine (R-NH₂) is formed and desorbed from the surface. nih.govrsc.org For metal-acid reductions, the mechanism involves single electron transfers from the metal surface to the nitro group, followed by protonation steps facilitated by the acid, again proceeding through nitroso and hydroxylamine intermediates. youtube.com

Mechanism of Benzimidazole Formation: The synthesis of benzimidazoles from the diamine and an aldehyde begins with the nucleophilic attack of one of the amine groups on the carbonyl carbon of the aldehyde. semanticscholar.org This is followed by dehydration to form a Schiff base (imine). The second amine group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a five-membered ring intermediate. vinhuni.edu.vn Subsequent elimination of a hydride ion (aromatization), often facilitated by an oxidizing agent or air, yields the stable, aromatic benzimidazole ring system. organic-chemistry.org

Mechanism of Acylation and Urea Formation: The acylation of the amine is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. The formation of urea from an amine and an isocyanate is a nucleophilic addition reaction. The amine's lone pair attacks the central carbon of the highly electrophilic isocyanate group (-N=C=O), and a subsequent proton transfer results in the final urea product. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. In the case of N-(4-Methylbenzyl)-3-nitroaniline (C₁₄H₁₄N₂O₂, Monoisotopic Mass: 242.1055 g/mol ), electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would produce a series of characteristic fragment ions. epa.gov

The fragmentation pathways are dictated by the molecule's structure, particularly the weaker bonds and the stability of the resulting fragments. Key fragmentation events for this compound are predicted to include:

Benzylic Cleavage: The most common fragmentation for N-benzyl derivatives is the cleavage of the C-N bond between the benzyl (B1604629) group and the aniline (B41778) nitrogen. This would result in the formation of a stable 4-methylbenzyl cation (tropylium ion) at m/z 105 and a 3-nitroaniline (B104315) radical cation.

Loss of Nitro Group: Nitroaromatic compounds frequently exhibit the loss of the nitro group (NO₂) or related species. youtube.com Fragments corresponding to the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da) from the molecular ion are expected.

Fragmentation of Aromatic Rings: Subsequent fragmentation of the primary ions would involve the characteristic loss of small molecules like HCN (27 Da) from the nitrogen-containing ring or the loss of acetylene (B1199291) (C₂H₂) from the phenyl rings. youtube.com

A proposed fragmentation pathway under mass spectrometry is detailed in the table below.

| m/z (Proposed) | Formula | Identity / Proposed Fragmentation Pathway |

| 242 | [C₁₄H₁₄N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 196 | [C₁₄H₁₄N₂]⁺ | Loss of NO₂ from [M]⁺ |

| 137 | [C₇H₇N₂O₂]⁺ | Cleavage of the benzylic C-C bond in the tolyl group |

| 136 | [C₆H₆N₂O₂]⁺ | Fragment corresponding to the 3-nitroaniline portion |

| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation, resulting from benzylic C-N cleavage |

| 91 | [C₆H₅N]⁺ | Loss of O from the 3-nitrophenyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of NO₂ and NH from the nitroaniline ring |

This table presents a predictive fragmentation pattern based on established principles of mass spectrometry for related chemical structures. nih.govyoutube.com

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment and Dynamics

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with two distinct aromatic systems. slideshare.netgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.com For this compound, COSY would be crucial for:

Identifying the spin systems within the 3-nitroaniline and 4-methylbenzyl rings. The protons on each aromatic ring will show correlations to their neighbors.

Confirming the connectivity between the methylene (B1212753) bridge protons (-CH₂-) and the amine proton (-NH-), if the coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the definitive assignment of each protonated carbon atom by linking the previously assigned proton signals from the COSY spectrum to their corresponding carbon atoms. The methylene (-CH₂-) carbon would correlate with its two attached protons, and each aromatic C-H group would show a single correlation.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two to four bonds, ²JCH and ³JCH). youtube.com HMBC is arguably the most powerful tool for piecing the entire molecular structure together. Key expected correlations include:

A correlation from the methylene protons (-CH₂-) to the quaternary carbon of the 4-methylphenyl ring and to the C1 carbon of the 3-nitroaniline ring, confirming the N-benzyl linkage.

A correlation from the methyl protons (-CH₃) to the quaternary carbon of the 4-methylphenyl ring.

Correlations from the aromatic protons to various carbons within their own ring and across the structure, which helps in assigning the quaternary carbons that are invisible in the HSQC spectrum.

The tables below summarize the predicted key correlations for each 2D NMR experiment.

Predicted Key COSY Correlations

| Proton | Correlates With |

|---|---|

| -NH- | -CH₂- |

| -CH₂- | -NH- |

Predicted Key HSQC Correlations

| Proton Signal | Correlating Carbon Signal |

|---|---|

| Methyl Protons (-CH₃) | Methyl Carbon |

| Methylene Protons (-CH₂-) | Methylene Carbon |

Predicted Key HMBC Correlations

| Proton Signal | Correlating Carbon Signal (2-3 bonds) |

|---|---|

| Methylene Protons (-CH₂-) | C1 of nitroaniline ring, Quaternary C and C2/C6 of tolyl ring |

| Methyl Protons (-CH₃) | C4 and C3/C5 of tolyl ring |

| H2 (nitroaniline ring) | C4, C6, C=N |

Advanced Solid-State NMR for Polymorphic Forms and Dynamics

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, making it an ideal technique for studying crystalline structure, polymorphism, and molecular dynamics in the solid state. X-ray diffraction studies have shown that this compound crystallizes in a monoclinic system with the space group P21/c. nih.gov The molecule adopts a bent conformation where the p-tolyl substituent is tilted at an angle of 89.79 (4)° to the nearly planar N-methyl-3-nitroaniline system. nih.gov

Advanced ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), could be employed to:

Confirm the Asymmetric Unit: The ¹³C CP/MAS spectrum would show a distinct resonance for each magnetically inequivalent carbon atom in the crystal's asymmetric unit. This can be compared with the solution-state NMR to identify changes in chemical shifts due to crystal packing effects.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce different ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions. By comparing the ssNMR spectrum of a bulk sample to a spectrum simulated from the known single-crystal X-ray data, one can confirm the polymorphic purity of the sample. Studies on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) have utilized techniques like Raman spectroscopy to investigate polymorphism, highlighting the importance of such analysis for this class of materials. researchgate.net

Probe Molecular Dynamics: Variable temperature ssNMR experiments can provide insights into the dynamics of specific molecular fragments, such as the rotation of the methyl group or librational motions of the phenyl rings within the crystal lattice.

Crystal Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1851 (4) |

| b (Å) | 21.408 (2) |

| c (Å) | 5.6833 (4) |

| β (°) | 98.010 (7) |

| Volume (ų) | 624.71 (8) |

Photoelectron Spectroscopy (XPS, UPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that measure the binding energies of core-level and valence electrons, respectively. rutgers.edu While not typically used for bulk characterization of small molecules, they would be highly relevant if this compound were used in a surface modification context, such as being grafted onto a substrate for a sensor or electronic device.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the top few nanometers of a surface.

N1s Spectrum: The key application for this molecule would be the analysis of the N1s core level spectrum. Two distinct nitrogen environments are present: the amine nitrogen and the nitro group nitrogen. Based on studies of similar compounds, the amine/amide nitrogen would be expected to have a binding energy around 400.5 eV, while the nitro group nitrogen would appear at a significantly higher binding energy, around 406.4-406.8 eV, due to its highly oxidized state. researchgate.netnih.gov This clear separation would allow for the unambiguous identification and quantification of these functional groups on a surface.

C1s and O1s Spectra: The C1s spectrum could be deconvoluted to identify contributions from C-C/C-H in the aromatic rings, C-N, and potentially C-O if any surface oxidation occurs. The O1s spectrum would correspond to the nitro group.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower energy UV photons to probe the valence band electronic structure, providing information about the molecular orbitals involved in chemical bonding. beilstein-journals.org For this compound adsorbed on a surface, UPS could be used to:

Determine the ionization potential and work function of the modified surface.

Characterize the highest occupied molecular orbital (HOMO) and other frontier orbitals, which is critical for understanding charge transport properties in potential organic electronic applications.

Predicted XPS N1s Binding Energies

| Nitrogen Species | Predicted Binding Energy (eV) |

|---|---|

| Amine (-NH-) | ~400.5 |

| Nitro (-NO₂) | ~406.6 |

These values are based on literature for similar functional groups and may vary slightly depending on the specific chemical environment and instrument calibration. researchgate.net

Theoretical and Computational Methodologies in Compound Analysis

Advanced Quantum Chemical Calculations (e.g., Coupled Cluster, MP2)

Advanced quantum chemical calculations are instrumental in obtaining highly accurate energies and properties for molecular systems. Methods like Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), represent the gold standard for accuracy in computational chemistry. researchgate.netchemrxiv.orgarxiv.orgjussieu.frarxiv.org

For N-(4-Methylbenzyl)-3-nitroaniline, these methods would be employed to:

Determine the precise geometry of the ground electronic state: This would involve optimizing the molecular structure to find the lowest energy conformation. Based on experimental crystal structure data, the molecule adopts a bent conformation with a significant twist around the central C-N bond. nih.gov High-level calculations could refine this structure in the gas phase and quantify the energetic barriers between different conformers.

Calculate accurate electronic properties: This includes the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and its interaction with electric fields. For related nitroaniline derivatives, the electronic properties are heavily influenced by the charge transfer character from the amino group to the nitro group. chemrxiv.org

Predict vibrational frequencies: The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to validate the computed geometry and provide a detailed assignment of the vibrational modes.

While computationally expensive, MP2 and CCSD(T) calculations on this compound would provide benchmark data against which more approximate but computationally cheaper methods, like Density Functional Theory (DFT), could be validated for this class of compounds.

Molecular Dynamics Simulations for Conformational Flexibility in Solution and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules in a solvent environment over time. biorxiv.orgmdpi.comnih.gov For this compound, which possesses several rotatable bonds, MD simulations can provide critical insights into its dynamic behavior.

Key areas of investigation using MD simulations would include:

Conformational Flexibility: The central C-N bond and the bonds connecting the benzyl (B1604629) and phenyl rings to the amine and methyl groups allow for considerable conformational freedom. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying the most stable conformers in solution and the energy barriers for interconversion between them. psu.edubris.ac.ukrsc.org Theoretical studies on similar diarylamines have shown that the conformational preferences are a delicate balance of steric and electronic effects. bris.ac.ukrsc.org

Solvent Effects on Conformation: The presence of a solvent can significantly influence the conformational equilibrium. MD simulations with explicit solvent molecules can model the specific interactions, such as hydrogen bonding between the amine proton or the nitro group oxygens and solvent molecules, and assess their impact on the molecule's shape.

Intermolecular Interactions: In concentrated solutions or aggregates, MD simulations can elucidate the nature of intermolecular interactions. This includes the hydrogen bonds observed in the crystal structure (N-H···O and C-H···O) and π-π stacking interactions between the aromatic rings. nih.gov Understanding these interactions is key to predicting how the molecules will self-assemble.

| Torsion Angle | Experimental Value (Solid State) | Note |

| C2-C1-N1-C7 | 0.8 (3)° | In the free base, indicating near planarity of the N-methyl-3-nitroaniline system. |

| C1-N1-C7-C8 | 72.55 (19)° | In the related N-benzyl-3-nitroaniline, indicating a bent conformation. nih.gov |

Solvent Effects on Electronic Structure and Reactivity

The solvent environment can have a profound impact on the electronic structure and, consequently, the reactivity and spectral properties of a molecule, particularly for polar molecules like nitroanilines. psu.eduacs.org This phenomenon, known as solvatochromism, can be studied using a combination of quantum mechanics and continuum solvent models or explicit solvent molecules.

For this compound, the key solvent effects to investigate are:

Shifts in Electronic Absorption Spectra: The electronic absorption spectrum of nitroanilines is characterized by an intramolecular charge-transfer (ICT) band from the amino group to the nitro group. chemrxiv.org The energy of this transition is sensitive to the polarity of the solvent. chemrxiv.orgpsu.edu In more polar solvents, a red shift (bathochromic shift) of the absorption maximum is generally expected due to the stabilization of the more polar excited state relative to the ground state. chemrxiv.org Studies on p-nitroaniline have shown significant solvatochromic shifts. chemrxiv.orgpsu.eduacs.org

Changes in Reactivity: Solvation can alter the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. For instance, the basicity of the amino group is significantly influenced by the solvent due to hydrogen bonding interactions. wikipedia.org In protic solvents, the lone pair on the nitrogen is stabilized, which can affect its nucleophilicity. The reactivity of the nitro group can also be modulated by solvent interactions. rsc.org

| Property | Influence of Solvent Polarity |

| Absorption Maximum (λmax) | Expected to show a red shift with increasing solvent polarity. |

| HOMO-LUMO Gap | Expected to decrease with increasing solvent polarity. chemrxiv.org |

| Amine Basicity | Generally decreases in aqueous solution compared to the gas phase due to solvation effects. wikipedia.org |

Quantitative Structure-Property Relationship (QSPR) Studies (for chemical properties, not physical or biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their chemical properties. researchgate.netresearchgate.net For a class of compounds like nitroaromatics, QSPR can be a valuable tool for predicting properties without the need for extensive experimental measurements.

For this compound, a QSPR study would typically involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related nitroaniline derivatives. These descriptors can be constitutional, topological, geometrical, or quantum-chemical (e.g., HOMO/LUMO energies, partial charges, electrophilicity index). researchgate.netresearchgate.netmdpi.com

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to a specific chemical property. researchgate.netnih.govrsc.org

Property Prediction: Once a robust model is developed and validated, it can be used to predict the chemical properties of this compound.

Emerging Research Directions and Future Perspectives for N 4 Methylbenzyl 3 Nitroaniline

The unique molecular architecture of N-(4-Methylbenzyl)-3-nitroaniline, which combines an electron-withdrawing nitro group and an electron-donating N-alkyl group on an aniline (B41778) framework, positions it as a compound of significant interest for future chemical research. This section explores emerging research directions, from its use as a model system for fundamental chemical principles to its role in advancing synthetic and computational methodologies.

Q & A

Q. What is the standard synthetic route for N-(4-Methylbenzyl)-3-nitroaniline, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution, typically by reacting 3-nitroaniline with 4-methylbenzyl chloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Modifications include adjusting stoichiometric ratios (e.g., excess benzyl halide), controlling temperature (70–80°C), and using acid scavengers like triethylamine to neutralize HCl byproducts. Slow evaporation of the solvent yields crystalline products. Yield optimization may involve recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.5 ppm), methylene (CH₂, δ ~4.5 ppm), and methyl groups (CH₃, δ ~2.3 ppm).

- IR Spectroscopy : To detect nitro (N–O stretching at ~1520–1350 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion peaks (MW: 254.28 g/mol) and fragmentation patterns.

- Elemental Analysis : To verify C, H, N, and O percentages .

Q. What safety precautions are critical when handling this compound in the laboratory?

Given the toxicity of nitroaniline derivatives, researchers should:

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store the compound in airtight containers away from light and oxidizing agents.

- Dispose of waste via approved protocols for nitroaromatic compounds (e.g., incineration) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction is used to determine unit cell parameters and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL) is widely employed for refinement. Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

- Solving the phase problem via direct methods.

- Refining anisotropic displacement parameters for non-H atoms.

- Modeling hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) to analyze supramolecular packing. The compound forms R₂²(8) motifs along the [10-1] axis .

Q. How does the nitro group influence the reactivity of this compound in subsequent chemical transformations?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It can be reduced to an amine (e.g., using H₂/Pd-C) for further functionalization or participate in nucleophilic aromatic substitution under harsh conditions (e.g., SNAr with hydroxide at high temperatures). Computational studies (e.g., DFT) predict frontier orbital interactions, guiding synthetic pathways .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can optimize molecular geometry, calculate electrostatic potentials, and predict UV-Vis spectra (e.g., π→π* transitions at ~300–400 nm). Comparisons with experimental data (e.g., NMR chemical shifts) validate the accuracy of the model .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., NMR-indicated conformers vs. X-ray static structures) may arise from dynamic effects in solution. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- Time-dependent DFT (TD-DFT) to simulate solution-phase behavior.

- Revisiting crystallization conditions (e.g., solvent polarity) to assess packing influences .

Q. What are the comparative physicochemical properties of this compound and its positional isomers (e.g., 2- or 4-nitro derivatives)?

- Solubility : The 3-nitro isomer is less polar than the 4-nitro analog due to asymmetric dipole moments.

- Melting Point : The 3-nitro derivative (mp ~120–125°C) typically has a lower mp than the 4-nitro isomer (mp ~145–150°C) due to weaker intermolecular forces.

- Reactivity : The 3-nitro group sterically hinders electrophilic substitution compared to the 4-position .

Q. Methodological Notes

- For crystallography, prioritize high-resolution data (R-factor < 5%) and validate hydrogen-bonding networks using Mercury software.

- In synthetic workflows, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Computational studies should benchmark against experimental UV-Vis and IR spectra to ensure reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.